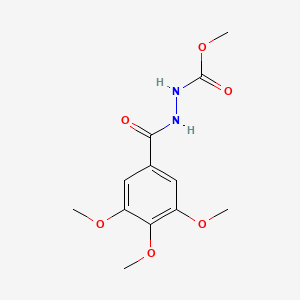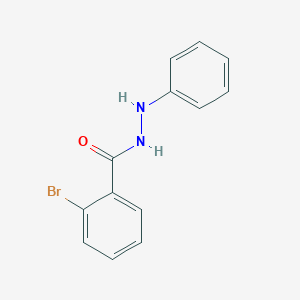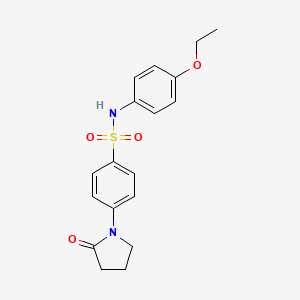
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate, also known as TMBHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been found to have insecticidal properties, which could be useful in the development of new pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to selectively inhibit certain enzymes and signaling pathways. However, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer therapies based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate or its derivatives. Another area of interest is the development of new insecticides based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate and its potential applications in other fields, such as materials science.
Synthesemethoden
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate can be synthesized through a multistep process, starting with the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-trimethoxybenzoyl hydrazine. The resulting compound is then reacted with methyl chloroformate to produce methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. In agriculture, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have insecticidal properties, which could be useful in the development of new pesticides. In materials science, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
methyl N-[(3,4,5-trimethoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-17-8-5-7(6-9(18-2)10(8)19-3)11(15)13-14-12(16)20-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPYWVNABCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)








![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)